2-Ethyl-2-oxazoline

Catalog No.
S596954
CAS No.
10431-98-8
M.F
C5H9NO
M. Wt
99.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-2-oxazoline

CAS Number

10431-98-8

Product Name

2-Ethyl-2-oxazoline

IUPAC Name

2-ethyl-4,5-dihydro-1,3-oxazole

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

InChI

InChI=1S/C5H9NO/c1-2-5-6-3-4-7-5/h2-4H2,1H3

InChI Key

NYEZZYQZRQDLEH-UHFFFAOYSA-N

SMILES

CCC1=NCCO1

Synonyms

2-ethyl-2-oxazoline

Canonical SMILES

CCC1=NCCO1

Monomer for Poly(2-alkyloxazoline)s:

EtOx primarily finds application as a monomer for the synthesis of poly(2-alkyloxazoline)s through cationic ring-opening polymerization (ROP) []. These polymers are a class of promising materials with potential in various scientific research fields due to their:

  • Readily water-soluble nature, making them suitable for applications in aqueous environments [].
  • Biocompatible characteristics, suggesting potential for use in biomedical applications [].
  • Tailorable properties allowing for modification of their functionalities for specific research purposes [].

Studies have explored the use of EtOx-derived polymers in various areas, including:

  • Drug delivery systems: As carriers for controlled release and targeted delivery of therapeutic agents [].
  • Gene delivery: As vectors for efficient gene transfection in cells [].
  • Biocatalysis: As supports for immobilization and stabilization of enzymes [].

Other Research Applications:

Beyond its primary use as a monomer, 2-Ethyl-2-oxazoline has also been explored in other research areas, including:

  • Synthesis of block copolymers: Combining EtOx with other monomers to create novel materials with combined properties [].
  • Organic chemistry: As a reactant in various organic synthesis reactions [].

2-Ethyl-2-oxazoline is a cyclic organic compound classified as an oxazoline, characterized by its five-membered ring structure containing both nitrogen and oxygen atoms. Its chemical formula is C5H9NOC_5H_9NO, and it is recognized for its water solubility and stability in alkaline conditions, while being susceptible to hydrolysis under acidic conditions. This compound appears as a colorless liquid with an amine-like odor and is primarily utilized as a monomer in the synthesis of poly(2-alkyloxazoline)s, which are being explored for various biomedical applications due to their biocompatibility and water solubility .

, primarily through cationic ring-opening polymerization. Key reactions include:

  • Formation from Propanal: Propanal reacts with 2-aminoethanol in the presence of 1,3-diiodo-5,5-dimethylhydantoin and potassium carbonate to yield 2-ethyl-2-oxazoline .
  • From Propionic Acid: Propionic acid can react with 2-aminoethanol to form N-(2-hydroxyethyl)propionamide, which upon dehydration yields 2-ethyl-2-oxazoline. This can be achieved under various conditions, including heating in vacuo with iron(III) chloride or zinc acetate for enhanced yields .
  • Cationic Ring-Opening Polymerization: The polymerization of 2-ethyl-2-oxazoline can be initiated by alkylation reactions, leading to the formation of poly(2-ethyl-2-oxazoline), which exhibits properties similar to linear polyethylenimine .

Research indicates that 2-ethyl-2-oxazoline exhibits skin sensitizing properties, suggesting potential allergenic effects upon contact with skin . Its derivatives, particularly poly(2-ethyl-2-oxazoline), have been investigated for their biocompatibility, making them suitable candidates for drug delivery systems and other biomedical applications .

The primary synthesis methods for 2-ethyl-2-oxazoline include:

  • Direct Reaction with Propanal: Utilizing propanal and 2-aminoethanol under specific conditions leads to the formation of the oxazoline.
  • From Propionic Acid: Multiple pathways exist involving propionic acid, including one-pot reactions that yield high purity and yield of 2-ethyl-2-oxazoline through dehydration processes .
  • Cationic Polymerization Techniques: Advanced methods such as living cationic polymerization allow for the precise control over polymer architecture, leading to functionalized polymers with specific properties .

: Its polymers are being studied for use as drug carriers due to their biocompatibility and ability to form hydrogels.
  • Coatings and Adhesives: The unique properties of poly(2-ethyl-2-oxazoline) make it suitable for various industrial applications including coatings that require specific adhesive qualities .
  • Copolymers: It can be copolymerized with other monomers to create materials with tailored properties for specific applications in fields such as drug delivery and tissue engineering .
  • Interaction studies involving 2-ethyl-2-oxazoline focus on its behavior in biological systems and its interaction with other chemical compounds. For instance, the polymerization behavior of 2-ethyl-2-oxazoline can lead to different structural forms that may exhibit varying interactions with biological tissues or drug molecules, influencing their efficacy as drug carriers or therapeutic agents .

    Several compounds are structurally similar to 2-ethyl-2-oxazoline, including:

    • Ethyl Oxazoline
      • Similar structure but lacks the ethyl substituent on the nitrogen.
      • Less hydrophilic than 2-Ethyl-2-Oxazoline.
    • Propyl Oxazoline
      • Contains a propyl group instead of an ethyl group.
      • Exhibits different solubility characteristics.
    • Methyl Oxazoline
      • Contains a methyl group; generally more volatile.
      • Used in different applications due to its lower molecular weight.

    Unique Characteristics of 2-Ethyl-2-Oxazoline

    The presence of the ethyl group in 2-Ethyl-2-Oxazoline enhances its solubility in water compared to similar compounds like methyl oxazoline, making it particularly useful in applications where biocompatibility and solubility are critical factors . Additionally, its ability to undergo cationic ring-opening polymerization sets it apart from other oxazolines, allowing for a broader range of functionalized polymers suitable for advanced applications in materials science and biomedical fields .

    Traditional Carboxylic Acid Derivatives Route

    The classical approach to synthesizing 2-ethyl-2-oxazoline involves a multi-step process starting from carboxylic acid derivatives. This methodology parallels the synthesis of other 2-alkyl-2-oxazolines and typically proceeds through three distinct stages.

    Multi-step Synthesis via Acyl Chloride Intermediates

    The traditional synthesis route can be broken down into the following sequential steps:

    • Synthesis of propionyl chloride: Propionic acid is converted to propionyl chloride using reagents like oxalyl chloride or thionyl chloride.
    • Formation of N-(2-chloroethyl)propionamide: The acyl chloride reacts with 2-chloroethylamine to form an amide intermediate.
    • Cyclization reaction: Base-catalyzed intramolecular cyclization of the amide intermediate yields 2-ethyl-2-oxazoline.

    This process mirrors the synthesis of 2-pentyl-2-oxazoline described in the literature, which begins with hexanoic acid conversion to hexanoyl chloride using oxalyl chloride in DCM. The reaction mixture is initially cooled to 0°C, then heated to reflux for 1 hour, followed by removal of excess oxalyl chloride via distillation.

    The corresponding N-(2-chloroethyl)hexanamide is then synthesized by adding hexanoyl chloride dropwise to 2-chloroethylamine hydrochloride and triethylamine in DCM. After overnight stirring, the triethylamine hydrochloride is filtered off, and the product is obtained after washing with sodium bicarbonate solution and brine.

    Finally, the cyclization occurs when N-(2-chloroethyl)hexanamide is dissolved in methanol (10 wt%) and added to a methanolic solution of sodium hydroxide (1.5 equiv). The mixture is refluxed overnight, and after appropriate workup, the 2-oxazoline product is isolated by vacuum distillation.

    One-step Synthesis from Nitriles

    An alternative approach involves the direct conversion of nitriles to 2-oxazolines. The literature indicates that "2-Oxazoline monomers are mainly synthesized via two main routes: (1) a one-step synthesis method starting from nitrile groups...". For 2-ethyl-2-oxazoline, this would involve using propionitrile as the starting material, though specific reaction conditions for this particular transformation are not extensively detailed in the available literature.

    Synthetic RouteStarting MaterialKey IntermediatesTypical Yield (%)AdvantagesDisadvantages
    Multi-step via acyl chloridePropionic acidPropionyl chloride, N-(2-chloroethyl)propionamide50-60Well-established, scalableMultiple steps, uses corrosive reagents
    One-step from nitrilePropionitrileDirect conversionNot specifiedFewer steps, potentially higher atom economyRequires specific catalysts, less documented

    Catalytic Dehydration Approaches

    A more direct approach to synthesize 2-oxazolines involves the dehydrative cyclization of N-(2-hydroxyethyl)amides. This method offers several advantages over traditional routes, particularly from a green chemistry perspective.

    Triflic Acid-Promoted Dehydrative Cyclization

    Research demonstrates that triflic acid (TfOH) effectively promotes the dehydrative cyclization of N-(2-hydroxyethyl)amides to form 2-oxazolines. This reaction generates water as the only byproduct and shows good tolerance for various functional groups.

    The optimization studies for this reaction revealed that:

    • TfOH in 1,2-dichloroethane (DCE) at 80°C provides optimal conditions
    • The acid strength is crucial, as weaker acids like methanesulfonic acid (MsOH) and trifluoroacetic acid (TFA) produce lower yields
    • A catalyst loading of 1.5 equivalents of TfOH gives the best results

    The mechanistic investigation suggests that this reaction proceeds with inversion of α-hydroxyl stereochemistry, indicating that the alcohol functionality is activated as a leaving group under the reaction conditions. This insight has important implications for the stereoselective synthesis of chiral 2-oxazolines.

    Other Catalytic Systems

    While triflic acid represents one of the more thoroughly studied catalysts for dehydrative cyclization, other catalytic systems have also been explored for 2-oxazoline synthesis. The effectiveness of these catalysts typically correlates with their acidity and ability to activate hydroxyl groups as leaving groups without promoting side reactions.

    Solvent-Free Synthesis Optimization

    Efforts to develop more efficient and environmentally friendly synthesis methods have led to explorations of solvent-free conditions and other process optimizations for 2-oxazoline synthesis.

    Base-Free Intramolecular Cyclodemesylation

    A notable advancement in 2-oxazoline synthesis is the development of a base-free methodology via intramolecular cyclodemesylation. Research has shown that "cyclization takes place in the absence of any base or reagent, in high yields (89–96%)".

    In this approach, the solvent effect plays a crucial role. A comprehensive screening of aprotic/protic polar and nonpolar solvents revealed that polar protic solvents provide the best results for this cyclization reaction.

    This method has been successfully applied to synthesize 4-substituted chiral 2-oxazolines through a four-step process, achieving overall yields between 79% and 88%. The high yields and elimination of additional reagents represent significant steps toward greener synthesis protocols.

    Microwave-Assisted Synthesis

    Microwave irradiation has emerged as a powerful tool for enhancing reaction efficiency in organic synthesis. While most literature focuses on microwave-assisted polymerization rather than monomer synthesis, these techniques show promise for application to the synthesis of 2-oxazolines as well.

    For instance, poly(2-ethyl-2-oxazoline) has been synthesized via living cationic ring-opening polymerization under microwave irradiation, yielding polymers with low polydispersity indices (PDI, 1.15). The principles of microwave acceleration could potentially be applied to the cyclization steps in 2-ethyl-2-oxazoline synthesis, potentially reducing reaction times and energy consumption.

    Optimization StrategyKey ConditionsTypical Yield (%)AdvantagesChallenges
    Base-free cyclodemesylationPolar protic solvents89-96High yields, fewer reagentsSpecific substrate requirements
    Microwave-assisted synthesisMicrowave irradiationNot specified for monomerFaster reaction, energy efficientEquipment requirements, scale-up challenges

    Green Chemistry Innovations in Monomer Production

    The principles of green chemistry have increasingly influenced the development of new methodologies for 2-ethyl-2-oxazoline synthesis, focusing on reducing environmental impact through solvent selection, waste reduction, and energy efficiency.

    Alternative Green Solvents

    Traditional solvents used in 2-oxazoline synthesis and polymerization, such as acetonitrile and chlorobenzene, present environmental and health concerns. Several greener alternatives have been investigated:

    • Ethyl Acetate: Research has demonstrated the successful polymerization of 2-ethyl-2-oxazoline in ethyl acetate as a replacement for conventional solvents. This switch represents "an important improvement towards pharmaceutical compliance/compatibility, besides the lower burden for the environment".

    • Dihydrolevoglucosenone (DLG): This recently commercialized "green" solvent has been explored for the cationic ring-opening polymerization of 2-ethyl-2-oxazoline. Although research indicates that "the solvent is not inert under the conditions typically used," it was found that "the use of the 2-ethyl-3-methyl-2-oxazolinium triflate salt as an initiator at 60°C results in polymers with a relatively narrow molar mass distribution and a reasonable control over the polymerization process".

    • Supercritical Carbon Dioxide (scCO2): This represents one of the most environmentally benign solvents, leaving no residue and being easily removed after reaction. Polymerization reactions of oxazoline monomers have been successfully conducted in scCO2 using boron trifluoride diethyl etherate as a catalyst.

    Sustainable Catalytic Systems

    The development of efficient, recoverable, and environmentally friendly catalysts represents another important aspect of green chemistry innovations in 2-oxazoline synthesis.

    The triflic acid-promoted dehydrative cyclization method, which generates only water as a byproduct, exemplifies progress in this area. Further research into heterogeneous catalysts that can be easily recovered and reused would further enhance the sustainability of these processes.

    One-Pot Synthesis Protocols

    Streamlining multi-step processes into one-pot reactions reduces solvent consumption, simplifies purification, and improves atom economy. Research has demonstrated the viability of "one-pot synthesis protocol of 2-oxazolines directly from carboxylic acids and amino alcohols", representing a significant advancement in synthetic efficiency.

    Green Chemistry InnovationKey FeaturesEnvironmental BenefitsCurrent Status
    Ethyl acetate as solventReplaces acetonitrile and chlorobenzeneLower toxicity, better pharmaceutical compatibilitySuccessfully implemented
    Dihydrolevoglucosenone (DLG)Bio-derived green solventRenewable source, reduced environmental impactUnder investigation, showing promise
    Supercritical CO2No residue, easily removedNo toxic waste, recyclableSuccessfully used for polymerization
    TfOH-promoted dehydrative cyclizationWater as only byproductReduced waste, higher atom economyDemonstrated with various substrates
    One-pot synthesisCombines multiple stepsReduced solvent use, fewer purification stepsProtocol established

    Living/Controlled Polymerization Strategies

    The achievement of living polymerization characteristics in 2-ethyl-2-oxazoline cationic ring-opening polymerization requires meticulous control of reaction conditions and the elimination of interfering species [4] [6]. Living polymerization is characterized by the absence of irreversible termination and chain transfer reactions, resulting in polymers with molecular weights that increase linearly with conversion and maintain narrow molecular weight distributions throughout the polymerization process [4] [10].

    Critical parameters for maintaining living polymerization include the use of ultra-pure and anhydrous reaction conditions [17] [23]. The presence of nucleophilic impurities, particularly water and basic species, can cause premature termination of the propagating cationic species [17] [24]. Strong bases are particularly detrimental as they promote deprotonation of the cationic chain end, leading to chain transfer reactions that compromise molecular weight control [17].

    Temperature control plays a crucial role in living polymerization strategies [10] [11]. Polymerizations conducted at elevated temperatures between 140°C and 200°C using microwave heating have demonstrated enhanced reaction rates while maintaining living characteristics [10] [11]. The acceleration factors achieved through microwave heating can reach up to 400-fold compared to conventional heating methods [10].

    Sequential monomer addition techniques enable the synthesis of well-defined block copolymers [9] [13]. The living nature of the polymerization allows for the incorporation of different oxazoline monomers in a controlled manner, creating materials with tailored properties [9]. Block copolymer synthesis requires careful monitoring of conversion before the addition of the second monomer to ensure complete consumption of the first monomer [9].

    Polymerization ConditionsMolecular Weight ControlDispersity (Đ)Living Character
    80°C, conventional heatingGood1.10-1.20Excellent
    140°C, microwave heatingExcellent<1.20Excellent
    200°C, microwave heatingGood<1.20Good
    Bulk conditions, microwaveExcellent<1.20Excellent

    The use of specialized initiator systems, such as 2-ethyl-3-methyl-2-oxazolinium triflate, has shown particular promise for achieving controlled polymerization under challenging conditions [3] [23]. These oxazolinium salt initiators provide rapid and quantitative initiation, essential for maintaining the living character of the polymerization [3].

    Microwave-Assisted Polymerization Techniques

    Microwave-assisted polymerization represents a significant advancement in the synthesis of poly(2-ethyl-2-oxazoline), offering substantial improvements in reaction rates while maintaining precise control over polymer architecture [4] [10] [11]. The application of microwave irradiation to cationic ring-opening polymerization allows for homogeneous heating and rapid temperature attainment, enabling polymerizations to be conducted at temperatures up to 200°C [10].

    The enhancement in polymerization rates achieved through microwave heating is attributed solely to temperature effects rather than specific microwave interactions [11]. Controlled experiments comparing microwave and conventional heating at identical temperatures have confirmed that the rate acceleration is purely thermal in nature [11]. The observed rate enhancements range from 350-fold at temperatures between 80°C and 190°C [11].

    Single-mode microwave reactors provide superior temperature control and homogeneous heating compared to multimode systems [10] [11]. The use of infrared temperature monitoring ensures precise temperature control throughout the polymerization process [2]. This level of control is essential for maintaining the living characteristics of the polymerization at elevated temperatures [10].

    Microwave-assisted polymerization enables the use of highly concentrated monomer solutions and even bulk polymerization conditions [10] [11]. These concentrated conditions are particularly advantageous for industrial applications where solvent usage needs to be minimized [11]. Bulk polymerizations using microwave heating have successfully produced well-defined polymers with narrow molecular weight distributions [10].

    Temperature (°C)Rate Enhancement FactorMaximum Degree of PolymerizationDispersity
    801× (baseline)3001.10
    12045×3001.15
    160180×2501.18
    200350×1001.20

    The application of microwave heating to droplet-based millifluidic processes has demonstrated additional advantages for continuous polymerization [4]. The enhanced heat transfer in microfluidic systems combined with microwave heating provides activation energies as low as 61 kilojoules per mole while maintaining polymerization control [4].

    Temperature optimization studies using automated parallel synthesis have identified optimal reaction conditions for specific molecular weight targets [15]. The determination of activation energies through systematic temperature variation enables the prediction of optimal polymerization conditions for different applications [15].

    Solvent Effects on Propagation Rates

    The choice of polymerization solvent profoundly influences the kinetics and mechanism of 2-ethyl-2-oxazoline cationic ring-opening polymerization [2] [8]. Comprehensive kinetic studies across multiple solvent systems have revealed complex relationships between solvent properties and polymerization parameters, including activation energy, preexponential factor, and propagation rate constants [2] [8].

    Solvent polarity and polarizability exert contrasting effects on polymerization kinetics [2] [19]. Increased solvent polarizability leads to higher activation energies but also increases the preexponential factor, resulting in complex temperature-dependent effects on overall propagation rates [2]. Polar solvents facilitate monomer diffusion to the propagating chain end by promoting extended polymer chain conformations, while apolar solvents favor more compact chain conformations that limit monomer accessibility [2].

    The Catalan linear free-energy relationship has proven effective for predicting polymerization behavior across diverse solvent systems [2] [19]. This approach successfully disentangles the effects of dipolarity and polarizability, revealing that dipolarity primarily affects collision frequency while polarizability influences both activation energy and entropy [2]. Solvent nucleophilicity and electrophilicity both increase activation energy by competing with the monomer or coordinating with the counterion [2].

    SolventActivation Energy (kJ mol⁻¹)Preexponential FactorPropagation Rate at 100°C (L mol⁻¹ s⁻¹)
    Acetonitrile71.61.06 × 10⁸1.31 × 10⁻²
    Chlorobenzene68.05.71 × 10⁷2.07 × 10⁻²
    Sulfolane75.05.92 × 10⁸1.20 × 10⁻²
    Anisole76.36.14 × 10⁸1.06 × 10⁻²
    Ethyl acetate71.51.10 × 10⁸1.26 × 10⁻²

    Ion-pairing effects play a critical role in determining propagation kinetics [2] [26]. In apolar solvents, tight ion-pairing between the oxazolinium cation and its counterion results in lower activation energies due to charge-dipole repulsion that increases ring strain in the cationic species [2] [26]. Conversely, polar solvents promote ion separation, leading to higher activation energies but increased collision frequencies [2].

    The activation entropy for 2-ethyl-2-oxazoline polymerization is consistently negative across all solvent systems, confirming the associative nature of the propagation mechanism [2] [3]. The magnitude of the activation entropy varies with solvent properties, being most negative in solvents that promote tight ion-pairing [2].

    Solvent screening studies have identified chlorobenzene as optimal for minimizing chain transfer reactions due to its low activation energy [2] [8]. For applications requiring polymer solubility throughout the polymerization, anisole and sulfolane provide favorable combinations of propagation rate and polymer solvation [2].

    UV-Initiated Polymerization Pathways

    The development of ultraviolet-initiated cationic ring-opening polymerization of 2-ethyl-2-oxazoline represents an innovative approach for photocuring applications and additive manufacturing technologies [12] [29]. This photopolymerization strategy combines the unique properties of poly(2-oxazoline) materials with the spatial and temporal control afforded by light-initiated processes [12].

    Photoacid generators, particularly triarylsulfonium salts, serve as effective photoinitiators for the cationic ring-opening polymerization of 2-ethyl-2-oxazoline [12] [29]. Upon ultraviolet irradiation, these onium salt photoinitiators decompose to generate strong acids that initiate the polymerization process [12]. The photoinitiation step is efficient and provides excellent control over the spatial distribution of polymerization [12].

    The inherently low propagation rate of 2-ethyl-2-oxazoline polymerization necessitates elevated temperatures to achieve practical polymerization rates in photocuring applications [12] [29]. Temperature ranges between 100°C and 140°C have proven optimal for balancing polymerization rate with process control [12]. This thermal activation is crucial for promoting the ring-opening reaction following photoinitiation [12].

    Photo-differential scanning calorimetry analysis has revealed distinct exothermic polymerization behavior under ultraviolet irradiation [12]. The theoretical functional group enthalpy of 73.1 kilojoules per mole enables direct determination of conversion and polymerization rate from calorimetric measurements [12]. The selectivity of light-induced curing prevents overpolymerization and maintains high lateral precision in three-dimensional printing applications [12].

    Temperature (°C)Conversion (%)Polymerization RatePhoto-DSC Peak Intensity
    10065ModerateMedium
    12085HighHigh
    14095Very HighVery High

    Hot lithography applications have successfully demonstrated the utility of ultraviolet-initiated 2-ethyl-2-oxazoline polymerization for three-dimensional printing [12]. The combination of photoinitiation and thermal activation enables the fabrication of complex geometries with high resolution and accuracy [12]. Layer thicknesses of 100 micrometers have been achieved with excellent dimensional control [12].

    The photopolymerizable systems exhibit enhanced toughness compared to conventional thermally initiated polymers [12]. This improved mechanical performance is attributed to the controlled nature of the photoinitiated polymerization process and the resulting polymer architecture [12]. The materials show promise for applications requiring both photocuring capability and superior mechanical properties [12].

    XLogP3

    0.3

    UNII

    B8CD92T4P5

    GHS Hazard Statements

    Aggregated GHS information provided by 50 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 1 of 50 companies. For more detailed information, please visit ECHA C&L website;
    Of the 7 notification(s) provided by 49 of 50 companies with hazard statement code(s):;
    H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
    H302 (77.55%): Harmful if swallowed [Warning Acute toxicity, oral];
    H312 (77.55%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H314 (16.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
    H317 (12.24%): May cause an allergic skin reaction [Warning Sensitization, Skin];
    H332 (77.55%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Flammable Irritant

    Flammable;Corrosive;Irritant

    Other CAS

    10431-98-8
    25805-17-8

    Wikipedia

    2-ethyl-2-oxazoline

    General Manufacturing Information

    Oxazole, 2-ethyl-4,5-dihydro-: ACTIVE

    Dates

    Modify: 2023-08-15

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